molecular formula C9H13ClN2O2 B1312883 TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE CAS No. 500782-71-8

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE

Cat. No.: B1312883
CAS No.: 500782-71-8
M. Wt: 216.66 g/mol
InChI Key: WEVUSNXEJVVWOD-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a carboxylate group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate typically involves the reaction of imidazole derivatives with tert-butyl chloroformate and chloromethylating agents. One common method involves the following steps:

    Formation of Imidazole Derivative: The starting material, imidazole, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl imidazole-1-carboxylate.

    Chloromethylation: The tert-butyl imidazole-1-carboxylate is then treated with a chloromethylating agent, such as chloromethyl methyl ether or chloromethyl chloroformate, under controlled conditions to introduce the chloromethyl group at the 4-position of the imidazole ring.

Industrial Production Methods

Industrial production of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different imidazole derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazole derivatives with functional groups such as azides, thiols, and amines.

    Oxidation Reactions: Oxidized products may include imidazole N-oxides and other oxygenated derivatives.

    Reduction Reactions: Reduced products include imidazole derivatives with reduced functional groups.

Scientific Research Applications

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
  • 4-tert-Butyl-1H-imidazole
  • 1-(4-chlorophenyl)imidazole

Uniqueness

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE is unique due to the specific positioning of the chloromethyl group at the 4-position of the imidazole ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized derivatives and in the study of biochemical interactions.

Properties

IUPAC Name

tert-butyl 4-(chloromethyl)imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-7(4-10)11-6-12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVUSNXEJVVWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469921
Record name Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500782-71-8
Record name Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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